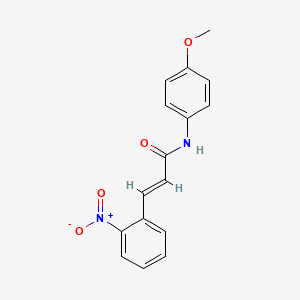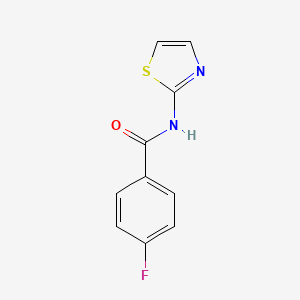![molecular formula C18H14ClIN2O2S B15014922 (5E)-5-(2-chlorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15014922.png)
(5E)-5-(2-chlorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a chlorophenyl group, and an iodophenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions. The chlorophenyl and iodophenyl groups are then introduced through subsequent substitution reactions. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction with an appropriate aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(5E)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.
Uniqueness
(5E)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific structural features, such as the presence of both chlorophenyl and iodophenyl groups. These structural elements may confer distinct biological activities and chemical reactivity compared to other thiazolidinedione compounds.
This detailed article provides a comprehensive overview of (5E)-5-[(2-CHLOROPHENYL)METHYLIDENE]-3-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYL}-1,3-THIAZOLIDINE-2,4-DIONE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C18H14ClIN2O2S |
|---|---|
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
(5E)-5-[(2-chlorophenyl)methylidene]-3-[(4-iodo-2-methylanilino)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H14ClIN2O2S/c1-11-8-13(20)6-7-15(11)21-10-22-17(23)16(25-18(22)24)9-12-4-2-3-5-14(12)19/h2-9,21H,10H2,1H3/b16-9+ |
Clave InChI |
JIXLKIYWTQWCPQ-CXUHLZMHSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)I)NCN2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=O |
SMILES canónico |
CC1=C(C=CC(=C1)I)NCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1Z)-3-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15014842.png)
![N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide](/img/structure/B15014851.png)
![1-(4-Methylbenzenesulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide](/img/structure/B15014858.png)
![4-methyl-3-nitro-N'-[(E)-pyridin-3-ylmethylidene]benzenesulfonohydrazide](/img/structure/B15014861.png)

![(1E)-1-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine](/img/structure/B15014878.png)
![2-ethoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014880.png)
![(1E)-1-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B15014883.png)
![propan-2-yl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15014891.png)
![2-(3-bromophenoxy)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B15014897.png)
![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15014901.png)
![2,2'-[(1E,6E)-3,5-dioxa-2,6-diazahepta-1,6-diene-1,7-diyl]diphenol](/img/structure/B15014903.png)
![2-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-N-(5-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B15014905.png)

